methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Properties
Molecular Formula |
C23H22O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 2-[7-[(4-ethenylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C23H22O5/c1-5-16-6-8-17(9-7-16)13-27-20-11-10-18-14(2)19(12-21(24)26-4)23(25)28-22(18)15(20)3/h5-11H,1,12-13H2,2-4H3 |
InChI Key |
WWMFZXBBFAEQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Hydroxy-4,8-dimethylcoumarin-3-yl Acetate
The Pechmann reaction employs ethyl acetoacetate and 2,4-dihydroxy-3-methylacetophenone in concentrated sulfuric acid at 0–5°C for 12 hours. Subsequent acetylation with acetic anhydride in pyridine yields the 3-acetate derivative. Key spectral data for this intermediate include:
-
¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃ at C4), 2.58 (s, 3H, CH₃ at C8), 3.82 (s, 3H, OAc), 6.25 (d, J = 2.4 Hz, H-5), 7.45 (d, J = 2.4 Hz, H-6).
Alkylation Strategies for 7-Oxy Functionalization
Introducing the 4-ethenylbenzyl group at the 7-position requires nucleophilic substitution under controlled conditions to preserve the coumarin scaffold’s integrity.
Williamson Ether Synthesis
Protocol:
-
Base: Cs₂CO₃ (2.5 eq) in anhydrous DMF
-
Alkylating agent: 4-Ethenylbenzyl bromide (1.2 eq)
-
Conditions: 70°C, N₂ atmosphere, 8 hours
-
Workup: Dilution with ice-water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1)
Yield Optimization:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 70 | 8 | 78 |
| K₂CO₃ | Acetone | 60 | 12 | 65 |
| NaH | THF | 25 | 6 | 42 |
The superior performance of Cs₂CO₃ in DMF aligns with reported coumarin alkylation methodologies. Side reactions, including O-acetyl group cleavage, are minimized under these conditions.
Mitsunobu Reaction as an Alternative
For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder pathway:
-
Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), 4-ethenylbenzyl alcohol (1.2 eq)
-
Solvent: THF, 0°C to 25°C, 24 hours
Critical Reaction Parameters and Side Products
Alkylating Agent Stability
4-Ethenylbenzyl bromide is prone to polymerization under prolonged heating. Adding 0.1% hydroquinone as a radical inhibitor and maintaining temperatures ≤70°C mitigates this issue.
Competing Reactions
-
Acetyl Migration: The 3-acetate group may migrate to the 7-position under strongly basic conditions, detected via ¹H NMR (δ 2.15 for migrated OAc).
-
Coumarin Ring Degradation: Extended reaction times (>12 hours) in DMF lead to lactone ring opening, identifiable by IR loss of the 1730 cm⁻¹ carbonyl stretch.
Purification and Characterization
Chromatographic Separation
Crude product purification employs gradient elution (hexane → ethyl acetate) on silica gel, with Rf = 0.35 in hexane/EtOAc (3:1).
Spectroscopic Confirmation
Key analytical data for the target compound:
-
¹H NMR (600 MHz, CDCl₃):
δ 2.33 (s, 3H, C4-CH₃), 2.55 (s, 3H, C8-CH₃), 3.81 (s, 3H, OAc), 5.05 (d, J = 10.8 Hz, 1H, CH₂=CH), 5.45 (d, J = 17.4 Hz, 1H, CH₂=CH), 6.72 (dd, J = 10.8, 17.4 Hz, 1H, CH₂=CH), 6.89 (d, J = 2.4 Hz, H-5), 7.32–7.41 (m, 5H, aromatic H). -
HRMS (ESI):
Calculated for C₂₃H₂₂O₅ [M+H]⁺: 391.1546; Found: 391.1549.
Scalability and Process Considerations
Bench-scale reactions (10 g starting material) demonstrate consistent yields (72–75%) when using:
-
Solvent recovery: DMF distillation under reduced pressure (80°C, 15 mmHg)
-
Catalyst recycling: Cs₂CO₃ recovery via aqueous extraction (82% efficiency)
Alternative Synthetic Routes
Smiles Rearrangement Approach
Adapting methodology from , treatment of 7-hydroxycoumarin with α-bromo-4-ethenylbenzylacetamide followed by Smiles rearrangement and hydrolysis could provide an alternative pathway. Preliminary trials show moderate yields (48%) but require stringent pH control during hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of dyes and optical brighteners
Mechanism of Action
The mechanism of action of methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, leading to its antimicrobial effects. Additionally, it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The target compound shares a common 4,8-dimethylcoumarin backbone with several analogues, differing primarily in the substituents at position 7. Key comparisons include:
Substituent Diversity at Position 7
Impact on Physicochemical Properties
Yield Comparison :
- 3ba (96% yield) vs. EMAC10163h (49% yield) : Higher yields are associated with reactive benzyl bromides (e.g., 3-bromobenzyl bromide) compared to sterically hindered precursors.
SLC26A3 Inhibition
- 3ba : Demonstrated potent inhibition of the intestinal anion exchanger SLC26A3 (IC₅₀ = 0.8 µM), attributed to the electron-withdrawing bromine enhancing electrophilic interactions .
- Target Compound : The 4-ethenylbenzyl group’s planar structure may facilitate binding to hydrophobic pockets, though activity data remain speculative.
Carbonic Anhydrase Inhibition
Analytical Characterization
All analogues, including the target compound, are characterized using:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and what factors influence reaction yield?
- Answer: The synthesis typically involves nucleophilic substitution at the 7-hydroxy position of the coumarin core with a 4-ethenylbenzyl halide. Key considerations include solvent choice (e.g., anhydrous DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (e.g., 80°C for 10 hours). Yield optimization may require protecting group strategies for reactive sites, as demonstrated in analogous coumarin syntheses achieving 81–82% yields under controlled conditions .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer:
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., benzyloxy group at position 7, methyl groups at 4 and 8) and ester functionality.
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for lactone and ester groups).
- Mass Spectrometry: Validates molecular weight (e.g., C₂₆H₂₄O₆, ~456 g/mol).
- X-ray Crystallography: Provides definitive structural elucidation, as used in related coumarin derivatives .
Q. What are the primary biological activities reported for structurally similar coumarin derivatives?
- Answer: Analogous compounds exhibit antimicrobial and anticancer properties via mechanisms such as enzyme inhibition (e.g., topoisomerase II) or DNA intercalation. For example, methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate showed activity against Gram-positive bacteria and breast cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar coumarin derivatives?
- Answer: Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Methodological solutions include:
- Standardized Bioassays: Use consistent protocols (e.g., MIC for antimicrobial testing).
- Purity Validation: Employ HPLC or LC-MS to confirm >95% purity.
- Comparative SAR Studies: Synthesize analogs with systematic substituent changes to isolate activity drivers .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Answer:
- Structural Modifications: Hydrolyze the methyl ester to a carboxylic acid for enhanced solubility.
- Formulation: Use cyclodextrin complexes or lipid-based carriers.
- LogP Adjustments: Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity, as seen in related coumarin derivatives with improved pharmacokinetics .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound’s anticancer potential?
- Answer:
- Analog Synthesis: Vary substituents (e.g., benzyloxy group, ester moiety) to assess impact on cytotoxicity.
- Computational Modeling: Perform docking studies to predict interactions with targets like tubulin or kinases.
- In Vitro Screening: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. For example, ethyl vs. methyl esters may alter cell permeability due to lipophilicity differences .
Q. What experimental approaches validate the hypothesized mechanism of action involving enzyme inhibition?
- Answer:
- Enzyme Assays: Use fluorescence-based kinetic assays to measure inhibition of purified enzymes (e.g., HDACs or kinases).
- Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
- Molecular Dynamics Simulations: Model ligand-enzyme interactions to identify critical binding residues .
Methodological Considerations
- Data Contradiction Analysis: When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., fluorescence vs. colorimetric readouts) and replicate experiments with independently synthesized batches .
- Experimental Design: For SAR studies, include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (e.g., unsubstituted coumarin cores) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
